Barbituric acid, sodium salt

Catalog No.
S656194
CAS No.
4390-16-3
M.F
C4H3N2NaO3
M. Wt
150.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barbituric acid, sodium salt

CAS Number

4390-16-3

Product Name

Barbituric acid, sodium salt

IUPAC Name

sodium;2,6-dioxo-5H-pyrimidin-4-olate

Molecular Formula

C4H3N2NaO3

Molecular Weight

150.07 g/mol

InChI

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1

InChI Key

MHQHHBYRYFICDV-UHFFFAOYSA-M

SMILES

C1C(=O)NC(=O)[N-]C1=O.[Na+]

Synonyms

barbiturate, barbituric acid, barbituric acid, monosodium salt, sodium barbiturate

Canonical SMILES

C1C(=O)NC(=O)N=C1[O-].[Na+]

Historical use in Anesthesia and Sedation Research

Sodium barbiturate, also known as barbituric acid sodium salt, played a significant role in the historical development of anesthesia and sedation techniques during the 19th and early 20th centuries. [] Its ability to induce a hypnotic state and depress the central nervous system made it a valuable tool for researchers studying the effects of anesthesia on various physiological processes.

However, due to its narrow therapeutic index (the range between the effective and toxic doses) and the emergence of safer and more controllable alternatives, the use of sodium barbiturates in clinical anesthesia and sedation practices has largely been discontinued. []

Current Research Applications

While no longer a primary therapeutic agent, sodium barbiturate still finds application in specific scientific research areas:

  • Neuroscience research: Sodium barbiturate can be used to induce coma-like states in animal models for studying various neurological functions, including sleep regulation, seizure activity, and the effects of different drugs on the central nervous system.
  • Pharmaceutical research: It serves as a reference standard in the development and testing of new barbiturate derivatives for potential therapeutic applications, allowing researchers to compare the properties and effects of novel compounds to established ones.
  • Toxicology research: Sodium barbiturate is sometimes employed in studies investigating the mechanisms of barbiturate intoxication and potential antidotes, contributing to the development of strategies for managing barbiturate poisoning cases.

Additional Notes

  • The research applications mentioned above are not exhaustive, and sodium barbiturate may be used in other specific scientific investigations.
  • It is crucial to consult the relevant scientific literature and consult with qualified researchers for detailed information on the specific uses of sodium barbiturate in a particular research context.

Barbituric acid, sodium salt, is a sodium salt derivative of barbituric acid, an organic compound that belongs to the pyrimidine family. Barbituric acid itself, also known as malonylurea or 6-hydroxyuracil, is characterized by its odorless, white crystalline form and is soluble in water. It was first synthesized in 1864 by the German chemist Adolf von Baeyer. The compound serves as a precursor for various barbiturate drugs, which are central nervous system depressants used for their sedative and anesthetic properties .

The molecular formula of barbituric acid is C₄H₄N₂O₃, while its sodium salt typically appears as C₄H₃N₂NaO₃. The compound's structure features a pyrimidine ring with two carbonyl groups and an amino group, which contribute to its reactivity and biological activity.

Due to its functional groups. Key reactions include:

  • Knoevenagel Condensation: This reaction allows barbituric acid to form derivatives that can be used as pharmaceuticals. By reacting with aldehydes or ketones in the presence of a base, it can yield substituted barbiturates.
  • Bromination: Barbituric acid can undergo bromination at specific positions on the pyrimidine ring, leading to the formation of brominated derivatives that may exhibit different biological activities .
  • Formation of Salts: The acidic properties of barbituric acid enable it to form salts with various cations, including sodium, which enhances its solubility and bioavailability in pharmaceutical applications .

Barbituric acid and its sodium salt find applications in various fields:

  • Pharmaceuticals: They serve as precursors for synthesizing numerous barbiturate medications used for sedation, anesthesia, and treatment of epilepsy.
  • Chemical Intermediates: Barbituric acid is utilized in producing dyes and other organic compounds due to its reactive functional groups .
  • Research: It is employed in biochemical studies to investigate GABAergic mechanisms and explore new therapeutic agents.

Studies investigating the interactions of barbituric acid derivatives with various biological systems have revealed insights into their pharmacodynamics. For example:

  • GABA_A Receptor Interaction: Barbiturate derivatives enhance GABA_A receptor activity, leading to increased chloride ion influx and neuronal hyperpolarization.
  • Drug Interactions: Barbiturates may interact with other central nervous system depressants, leading to additive effects that require careful management during clinical use .

Research continues into understanding how modifications to the barbituric acid structure affect its binding affinity and efficacy at target receptors.

Barbituric acid shares structural similarities with several other compounds that also exhibit biological activity. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
PhenobarbitalDerived from barbituric acidSedative, anticonvulsantLong half-life; widely used clinically
ThiopentalBarbiturate derivativeAnestheticRapid onset; ultra-short duration
AmobarbitalBarbiturate derivativeSedativeUsed for insomnia treatment
SecobarbitalBarbiturate derivativeSedativeShorter duration than phenobarbital
5-Ethylbarbituric AcidSubstituted derivativePotential sedativeUnique ethyl group enhances solubility

Barbituric acid's significance lies in its role as a precursor for these compounds while maintaining unique chemical properties that influence their pharmacological profiles.

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.00413624 g/mol

Monoisotopic Mass

150.00413624 g/mol

Heavy Atom Count

10

Related CAS

67-52-7 (Parent)

Other CAS

24012-01-9
4390-16-3

General Manufacturing Information

2,4,6(1H,3H,5H)-Pyrimidinetrione, sodium salt (1:1): ACTIVE

Dates

Modify: 2024-04-14

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